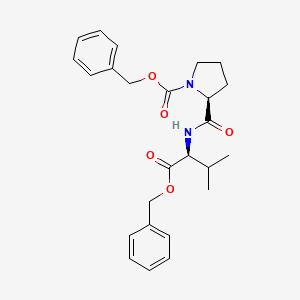
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridine ring and a methylpiperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the methylpiperidine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
科学研究应用
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline
- 4-(4-Methylpiperidin-1-yl)-2-(pyridin-4-yl)quinoline
- 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)isoquinoline
Uniqueness
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylpiperidine group can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and other applications.
属性
CAS 编号 |
133671-53-1 |
|---|---|
分子式 |
C20H21N3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C20H21N3/c1-15-9-12-23(13-10-15)20-14-19(18-8-4-5-11-21-18)22-17-7-3-2-6-16(17)20/h2-8,11,14-15H,9-10,12-13H2,1H3 |
InChI 键 |
BYNKWNSJUKRNAF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
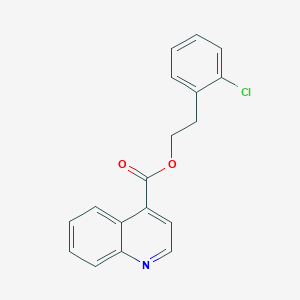
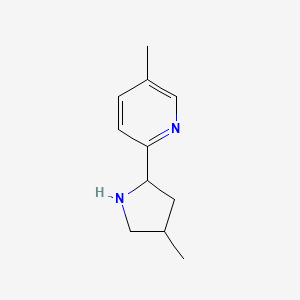
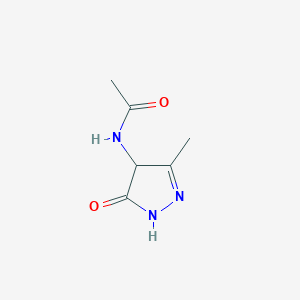
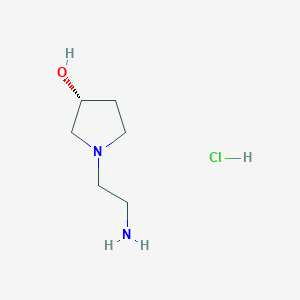

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
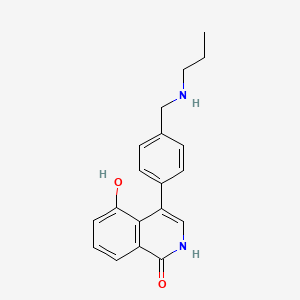
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
